(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone
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Overview
Description
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone: . This compound features a triazole ring, a piperidine ring, and a thiophene ring, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition . The piperidine ring can be introduced through nucleophilic substitution reactions, and the thiophene ring can be added through various coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced to form amines.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents such as alkyl halides, acyl chlorides, and anhydrous potassium carbonate may be used.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various substituted piperidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for metal coordination complexes, which can be used in biological studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to metal ions, forming coordination complexes that can interact with biological molecules or catalyze chemical reactions.
Comparison with Similar Compounds
This compound is unique due to its combination of triazole, piperidine, and thiophene rings. Similar compounds include:
4-(2H-1,2,3-triazol-2-yl)piperidine: : Lacks the thiophene ring.
5-methylthiophene-2-carboxylic acid: : Lacks the triazole and piperidine rings.
2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: : Similar triazole and thiophene components but different core structure.
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone .
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-2-3-12(19-10)13(18)16-8-4-11(5-9-16)17-14-6-7-15-17/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRNBJSCIALXQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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